molecular formula C17H19FN2O4S2 B2548470 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide CAS No. 954702-52-4

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

Cat. No. B2548470
CAS RN: 954702-52-4
M. Wt: 398.47
InChI Key: VGLUOYZNVRJWDJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two other carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group (-SO2-) attached to a tetrahydroisoquinoline and a fluorobenzenesulfonamide. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions of the sulfonyl group or the nitrogen in the tetrahydroisoquinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl group) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Advanced Catalysis

Silica-based nanoparticles, including functionalized silica nanoparticles, have gained significant attention due to their unique physiochemical properties. In the context of catalysis, these nanoparticles can serve as efficient catalyst supports or even as active catalysts themselves. The surface modification of silica nanoparticles plays a crucial role in enhancing their catalytic activity. Researchers have explored the use of functionalized silica nanoparticles in various catalytic reactions, such as oxidation, reduction, and cross-coupling reactions .

Drug Delivery

Functionalized silica nanoparticles can be tailored to encapsulate and deliver therapeutic agents, making them promising candidates for drug delivery systems. Their large surface area allows for efficient drug loading, and their surface chemistry can be modified to achieve controlled release profiles. Researchers have investigated their use in targeted drug delivery, improving bioavailability, and minimizing side effects .

Biomedical Applications

Silica nanoparticles find applications in biomedicine, including imaging, diagnostics, and therapy. Their biocompatibility, tunable size, and surface functionalization make them suitable for targeted imaging (e.g., fluorescence imaging, magnetic resonance imaging) and as carriers for anticancer drugs or gene therapies. Surface modifications can enhance their stability and specificity for targeted delivery to diseased tissues .

Environmental Remediation

Silica-based materials have been explored for environmental cleanup. Functionalized silica nanoparticles can adsorb heavy metals, organic pollutants, and dyes from contaminated water. Their high surface area and surface functional groups allow efficient removal of pollutants. Researchers have investigated their use in water treatment and soil remediation .

Wastewater Treatment

Functionalized silica nanoparticles can be employed in wastewater treatment processes. Their adsorption capacity, stability, and ease of separation make them suitable for removing organic and inorganic contaminants from industrial effluents. Surface modifications can enhance their selectivity for specific pollutants, contributing to efficient wastewater treatment .

Other Potential Applications

Beyond the highlighted fields, functionalized silica nanoparticles have also been studied for applications in areas such as sensors, coatings, and nanocomposites. Their versatility and customizable properties continue to inspire innovative research across multiple disciplines .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many sulfonamides act as inhibitors of enzymes, particularly those involved in the production of folic acid in bacteria, making them effective antibiotics .

Future Directions

The study and application of sulfonamides continue to be an active area of research, particularly in the development of new antibiotics and other pharmaceuticals . This compound, with its complex structure, could potentially be of interest in these areas.

properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-9-8-13-6-7-16(10-14(13)12-20)19-26(23,24)17-5-3-4-15(18)11-17/h3-7,10-11,19H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLUOYZNVRJWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

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